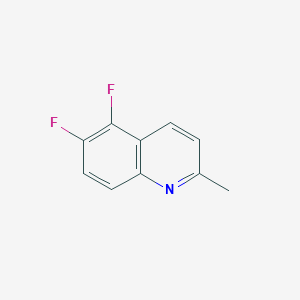

5,6-Difluoro-2-methylquinoline

Description

Significance of Fluoroquinolines in Academic Research

Fluoroquinolines, a class of quinoline (B57606) compounds featuring one or more fluorine atoms, hold considerable importance in academic and industrial research, particularly within medicinal chemistry. The incorporation of fluorine into the quinoline scaffold is a well-established strategy for enhancing a molecule's biological activity and metabolic stability. This is attributed to fluorine's high electronegativity, which can influence the electronic properties of the molecule, and its ability to form strong carbon-fluorine bonds. google.com

The quinoline core itself is a versatile scaffold found in numerous natural products and pharmacologically active substances, exhibiting a wide array of biological effects including antimalarial, antibacterial, antifungal, and anticancer activities. sigmaaldrich.com The addition of fluorine atoms led to the development of the highly successful fluoroquinolone class of antibiotics. These synthetic agents are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. sigmaaldrich.com Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.

Beyond their antibacterial prowess, the unique chemical properties of fluoroquinolines make them valuable building blocks in the synthesis of complex organic molecules for materials science and agricultural applications. Their enhanced lipophilicity can improve their ability to cross biological membranes, a crucial feature for potential therapeutic agents. google.com Consequently, academic research continues to explore the synthesis of novel fluoroquinoline derivatives to investigate new therapeutic potentials and to understand the nuanced structure-activity relationships that govern their function.

Overview of Research Focus on 5,6-Difluoro-2-methylquinoline

While the broader class of fluoroquinolines is extensively studied, academic research on the specific isomer This compound is more specialized. Unlike its more commonly researched positional isomers, such as 5,7-difluoro-2-methylquinoline (B3119930) or 6,7-difluoro-2-methylquinoline, direct studies focusing on the standalone biological activities of this compound are not widely published.

Instead, the research focus on this particular compound appears primarily in the context of synthetic chemistry, where it and its derivatives serve as intermediates or are identified as potential impurities in the synthesis of more complex pharmaceutical agents. A notable example is in the synthesis of nadifloxacin (B1676911) analogues, a type of fluoroquinolone antibiotic. Research into potential impurities of levonadifloxacin (B139917) has detailed the synthesis of 8-bromo-5,6-difluoro-2-methylquinoline starting from 3,4-Difluoroaniline (B56902) . nih.gov

The synthesis pathway involves converting 3,4-Difluoroaniline into the key intermediate, 8-bromo-5,6-difluoro-2-methylquinoline. nih.gov During subsequent steps, such as palladium-catalyzed hydrogenation intended to remove the bromine atom, side reactions can occur. These can include not only the desired debromination but also defluorination and reduction of the quinoline's pyridine (B92270) ring, particularly under prolonged reaction times or high temperatures. This can lead to the formation of various impurities, highlighting the chemical reactivity of the this compound core. nih.gov The study of such pathways is crucial for ensuring the purity and safety of final pharmaceutical products.

Furthermore, derivatives of the 5,6-difluoro core structure are explored for other potential applications. For instance, related quinazolinone derivatives synthesized from Methyl-2-amino-5,6-diflorobenzoate have been investigated for their anti-inflammatory properties. researchgate.netfrontlinejournals.com While these are not direct studies of this compound itself, they demonstrate the utility of the 5,6-difluorinated aromatic structure as a foundational element in the design of new biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKAMONIMDBCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Difluoro 2 Methylquinoline and Its Derivatives

Established Synthetic Pathways for Difluoroquinolines

Traditional methods for synthesizing the quinoline (B57606) core and introducing fluorine substituents have been well-documented. These approaches often involve cyclization, halogenation, and condensation reactions.

Cyclization Reactions in Quinoline Ring Formation

The formation of the quinoline ring system is most commonly achieved through cyclization reactions. These methods typically involve the condensation of an aniline (B41778) with a three-carbon fragment donor. researchgate.net Several named reactions are pivotal in this context:

Skraup-Doebner-von Miller Reaction: This classic method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, generated in situ from glycerol (B35011) or other precursors, in the presence of an acid and an oxidizing agent. A variation of this, the Skraup cyclization, has been used to synthesize 5,6,7,8-tetrafluoroquinolines from tetrafluoro-substituted anilines. researchgate.net

Combes Quinoline Synthesis: This reaction utilizes the condensation of an aniline with a β-diketone under acidic conditions to form a Schiff base, which then undergoes ring closure to yield a substituted quinoline. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the diketone. wikipedia.org For instance, using chloro- or fluoroanilines tends to favor the formation of 4-substituted quinoline regioisomers. wikipedia.org

Conrad-Limpach-Knorr Synthesis: This method employs the reaction of an aniline with a β-ketoester. mdpi.com The reaction conditions determine the final product; heating at high temperatures (around 250 °C) leads to 4-quinolones, while lower temperatures (above 100 °C) in the presence of a strong acid yield 2-quinolones. mdpi.com

Gould-Jacobs Reaction: This is a widely used technique for preparing quinolone derivatives. mdpi.com It involves the reaction of anilines with an acyl malonic acid ester or an alkoxymethyl malonic acid ester, followed by cyclization of the intermediate in an alkaline environment. mdpi.com

A study details the conversion of 3,4-difluoroaniline (B56902) to 8-bromo-5,6-difluoro-2-methylquinoline, which serves as a key intermediate for more complex structures. semanticscholar.org

Halogenation Approaches for Difluoroquinoline Synthesis

Halogenation reactions are crucial for introducing fluorine atoms onto the quinoline scaffold. wikipedia.org These reactions can occur through various mechanisms, including electrophilic substitution for aromatic compounds. mt.com The reactivity of halogens follows the order: fluorine > chlorine > bromine > iodine. mt.com

Direct fluorination of quinolines can be challenging. However, methods have been developed to achieve this. For instance, the reaction of quinolines with elemental fluorine in sulfuric acid has been shown to produce 5-fluoroquinoline, with trace amounts of the 5,8-difluoroquinoline. georgiasouthern.edu

Condensation Reactions in Quinolone Derivative Preparation

Condensation reactions are fundamental in building the quinoline framework and its derivatives. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a popular method for synthesizing quinoline derivatives. scispace.com

One study reports the synthesis of 3-Amino-2-Methyl 5,6-difloro quinazolin-4(3H)-one, a related heterocyclic compound, starting from the condensation of Methyl-2-amino-5,6-diflorobenzoate with acetic anhydride (B1165640). frontlinejournals.comresearchgate.net This highlights the use of condensation reactions in building complex molecules from difluorinated precursors.

Advanced and Green Synthesis Techniques

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This has led to the exploration of novel catalytic systems and electrochemical approaches for the synthesis of difluoroquinolines.

Catalytic Systems in Difluoroquinoline Synthesis

Catalysis plays a central role in modern organic synthesis, offering pathways to chiral molecules with high selectivity. frontiersin.org In the context of quinoline synthesis, various catalysts have been employed to improve reaction efficiency and yield.

Metal-Based Catalysis: Niobium(V) chloride (NbCl5) has been used as an inexpensive and effective catalyst for the synthesis of quinoline derivatives from o-aminoaryl ketones and carbonyl compounds in glycerol, a green solvent. scispace.com This method provides high yields and short reaction times. scispace.com Copper-catalyzed cyclization of primary anilines and alkynes is another efficient route to 4-quinolones. organic-chemistry.org

Continuous Flow Synthesis: This technology offers advantages in terms of safety, scalability, and rapid optimization of reaction parameters. acs.orgmdpi.com It has been applied to the synthesis of quinolones, demonstrating improved efficiency and control over reaction conditions. acs.orgmdpi.comvcu.edu For example, a continuous flow method for the iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles has been developed for producing 3-cyano substituted quinolines. acs.org

A modified Skraup synthesis of quinolines has been reported using glycerol as both a reactant and a solvent in a reduced-pressure reactor, which improves safety and efficiency. researchgate.net

Electrochemical Methods for Fluoroquinoline Derivatization

Electrochemical methods offer a powerful and sustainable alternative for synthesizing and modifying fluoroquinolines. scispace.com These techniques can be used for both direct fluorination and for the analysis of these compounds. scispace.comresearchgate.net

A notable application is the regioselective 5,8-difluorination of quinolines using HF:pyridine (B92270) (Olah's reagent) as both the solvent and supporting electrolyte. georgiasouthern.edu This electrochemical approach allows for the direct transformation of a C-H bond to a C-F bond under mild conditions. georgiasouthern.edu The process involves electrolysis at a constant voltage, and a wide range of substituted quinolines, including those with methyl groups, have been successfully difluorinated using this method. georgiasouthern.edu

Electrochemical oxidation has also been studied to understand the degradation pathways of fluoroquinolones, which primarily involve the hydroxylation and cleavage of the piperazinyl ring while leaving the fluoroquinolone core intact. nih.gov

Chemical Reactivity and Derivatization of the 5,6 Difluoro 2 Methylquinoline Scaffold

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 5,6-difluoro-2-methylquinoline scaffold is a challenging transformation due to the inherent electron-deficient nature of the quinoline (B57606) ring system. The nitrogen atom in the pyridine (B92270) ring exerts a deactivating effect on the entire fused system, particularly under the strongly acidic conditions often required for EAS reactions like nitration and sulfonation, which protonate the nitrogen and further increase its electron-withdrawing character. vanderbilt.edu This deactivation preferentially directs electrophiles to the benzenoid ring (positions 5, 6, 7, and 8).

However, in the case of this compound, the benzenoid ring is itself substituted with two powerfully deactivating fluorine atoms. While halogens are typically ortho-, para-directing, their strong inductive electron-withdrawing effect significantly reduces the nucleophilicity of the ring, making substitution reactions sluggish. libretexts.org

Bromination:

Direct halogenation of quinolines typically occurs on the benzene (B151609) moiety. researchgate.net For electron-deficient quinolines, the reaction requires forcing conditions. Bromination of this compound is anticipated to proceed at the C-8 position. This is because the C-5 and C-6 positions are blocked, and the C-7 position is sterically hindered by the adjacent C-8 hydrogen. The reaction would likely be carried out using reagents such as N-Bromosuccinimide (NBS), which can serve as both an electrophile and an oxidant. rsc.orgnih.gov Studies on similar substituted quinolines show that bromination can be achieved, often leading to poly-substituted products if reaction conditions are not carefully controlled. researchgate.net A known derivative, 8-Bromo-5,6-difluoro-2-methylquinoline, confirms that substitution at this position is synthetically accessible. caslab.comsigmaaldrich.com

Nitration and Sulfonation:

Nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid) are classic EAS reactions that require potent electrophiles (NO₂⁺ and SO₃, respectively). masterorganicchemistry.com The extreme deactivation of the this compound ring system makes these reactions particularly difficult. The formation of the key intermediate, the arenium ion (or σ-complex), is energetically unfavorable due to the cumulative electron-withdrawing effects of the protonated pyridine ring and the two fluorine atoms. nih.gov Consequently, harsh reaction conditions, such as high temperatures and highly concentrated reagents, would be necessary, which could risk degradation of the starting material. Regioselectivity, if the reaction proceeds, would be predicted to favor the C-8 position, analogous to bromination.

| Reaction | Typical Reagents | Predicted Major Product | Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Br₂ in oleum | 8-Bromo-5,6-difluoro-2-methylquinoline | Reaction is feasible; product is commercially available. sigmaaldrich.com Harsh conditions may be required due to ring deactivation. |

| Nitration | HNO₃, H₂SO₄ | 8-Nitro-5,6-difluoro-2-methylquinoline | Reaction is expected to be very slow and require forcing conditions due to severe ring deactivation. vanderbilt.edu |

| Sulfonation | Fuming H₂SO₄ (oleum) | This compound-8-sulfonic acid | Thermodynamically controlled product favored at the least hindered position on the deactivated ring. |

Nucleophilic Aromatic Substitution Pathways

In contrast to its inertness toward electrophiles, the this compound scaffold is highly activated for nucleophilic aromatic substitution (SₙAr). This reactivity is a direct consequence of the electron-withdrawing nature of the fused pyridine ring and the two fluorine atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org The fluorine atoms themselves serve as excellent leaving groups in SₙAr reactions. masterorganicchemistry.comfishersci.se

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the fluorine-bearing carbons (C-5 or C-6), forming a resonance-stabilized anionic σ-complex. In the subsequent step, the fluoride (B91410) ion is eliminated, restoring aromaticity and yielding the substituted product. wikipedia.org The rate of reaction is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge of the Meisenheimer complex. masterorganicchemistry.com

Regioselectivity:

The regioselectivity of the nucleophilic attack (C-5 vs. C-6) is determined by the relative stability of the corresponding Meisenheimer intermediates. Attack at the C-6 position allows the negative charge to be delocalized onto the electronegative nitrogen atom of the quinoline ring through resonance, which provides significant stabilization. Attack at the C-5 position does not permit such delocalization onto the nitrogen. Therefore, nucleophilic substitution is expected to occur preferentially at the C-6 position.

Common nucleophiles used in these reactions include alkoxides (e.g., sodium methoxide), amines (e.g., piperidine), and thiols. These reactions are typically carried out in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the nucleophilic salt without interfering with the nucleophile itself. fishersci.se

| Nucleophile | Typical Reagents & Conditions | Expected Major Product |

|---|---|---|

| Alkoxide | CH₃ONa, DMSO, Heat | 5-Fluoro-6-methoxy-2-methylquinoline |

| Amine | Piperidine, K₂CO₃, DMF, Heat | 5-Fluoro-2-methyl-6-(piperidin-1-yl)quinoline |

| Thiolate | PhSNa, NMP, Heat | 5-Fluoro-2-methyl-6-(phenylthio)quinoline |

Hydrogenation and Reduction Transformations

The pyridine ring of the quinoline scaffold is susceptible to hydrogenation, leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is a valuable method for converting the planar, aromatic quinoline into a more flexible, three-dimensional saturated heterocyclic structure. The hydrogenation of this compound yields 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a known compound. biocompare.com

A variety of catalytic systems can achieve this reduction, offering control over reaction conditions and chemoselectivity.

Catalytic Hydrogenation:

This is the most common method, typically employing heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under an atmosphere of hydrogen gas (H₂). The reaction selectively reduces the pyridine ring while leaving the benzenoid ring intact. The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yields. researchgate.net

Transfer Hydrogenation:

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include Hantzsch esters, formic acid, and ammonia (B1221849) borane. organic-chemistry.orgresearchgate.net This approach often proceeds under milder conditions and avoids the need for high-pressure hydrogenation equipment.

Electrocatalytic Hydrogenation:

Recent advances have demonstrated the use of electrocatalytic methods for quinoline hydrogenation, using water as the hydrogen source. nih.gov For instance, a fluorine-modified cobalt catalyst has shown high activity and selectivity for the formation of 1,2,3,4-tetrahydroquinolines under ambient conditions, presenting a sustainable approach to this transformation. researchgate.netnih.gov

| Method | Catalyst/Reagents | Hydrogen Source | Typical Conditions | Product |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂ | H₂ gas | Methanol or Ethanol, 1-50 atm H₂, RT-80°C | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| Transfer Hydrogenation | Chiral Phosphoric Acid | Hantzsch Ester | Toluene, 40°C | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| Transfer Hydrogenation | Cobalt Complex | Ammonia Borane (H₃N·BH₃) | THF, 25°C | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| Electrocatalytic Hydrogenation | Fluorine-modified Cobalt (Co-F) | Water (H₂O) | Aqueous K₂SO₄, -1.1 V vs Hg/HgO, RT | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

Functional Group Interconversions on the Quinoline Core

Beyond reactions directly on the aromatic rings, the this compound scaffold and its derivatives can undergo a variety of functional group interconversions. These transformations are crucial for building molecular complexity and accessing a diverse range of analogs.

Reactions of the 2-Methyl Group:

The methyl group at the C-2 position is activated by the adjacent nitrogen atom, rendering its protons acidic. This allows it to participate in condensation reactions with aldehydes, particularly aromatic aldehydes like benzaldehyde. rsc.org The reaction, typically carried out in the presence of a dehydrating agent such as acetic anhydride (B1165640) or zinc chloride, proceeds through an aldol-type condensation followed by dehydration to yield a (E)-2-styrylquinoline derivative. This reaction effectively extends the conjugation of the quinoline system. rsc.org

Reactions of Bromo-Derivatives:

The synthetically accessible 8-Bromo-5,6-difluoro-2-methylquinoline serves as a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions. researchgate.net The carbon-bromine bond at the C-8 position can be readily converted into new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) forms a new C-C bond, yielding 8-aryl- or 8-vinyl-5,6-difluoro-2-methylquinoline. researchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne provides access to 8-alkynyl derivatives. Studies on polybromoquinolines have shown that the C-6 position can be more reactive than the C-8 position, allowing for regioselective functionalization. rsc.org

Heck Coupling: Palladium-catalyzed reaction with an alkene introduces a vinyl substituent at the C-8 position.

These coupling reactions dramatically expand the structural diversity achievable from the core scaffold, allowing for the introduction of a wide array of functional groups.

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Aldol Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Acetic Anhydride, Heat (e.g., 130°C) | (E)-5,6-Difluoro-2-styrylquinoline |

| Reaction Name | Coupling Partner | Typical Catalyst & Conditions | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux | 8-Aryl-5,6-difluoro-2-methylquinoline |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT | 8-Alkynyl-5,6-difluoro-2-methylquinoline |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100°C | 8-Vinyl-5,6-difluoro-2-methylquinoline |

Advanced Spectroscopic Characterization Techniques in Difluoroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 5,6-Difluoro-2-methylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic framework.

¹H NMR: The proton NMR spectrum would confirm the number and connectivity of hydrogen atoms. The methyl group protons at the C2 position would likely appear as a singlet in the upfield region (around 2.5-2.8 ppm). The protons on the quinoline (B57606) ring system would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically 7.0-8.5 ppm) due to spin-spin coupling with each other and with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The spectrum would show distinct signals for the methyl carbon and each of the ten carbons in the difluoroquinoline core. The carbons directly bonded to fluorine (C5 and C6) would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), a key diagnostic feature.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. It provides direct information about the fluorine atoms. The spectrum for this compound would be expected to show two distinct signals for the non-equivalent fluorine atoms at the C5 and C6 positions. The chemical shifts and coupling constants (both F-F and F-H) are highly sensitive to the molecular geometry and electronic structure, providing unambiguous proof of the fluorine substitution pattern. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals.

Table 1: Predicted NMR Data for this compound Note: This table is illustrative and based on typical chemical shifts for related structures.

| Technique | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H NMR | ~2.7 (s, 3H), 7.2-8.3 (m, 4H) | Singlet for CH₃ group; complex multiplets for aromatic protons due to H-H and H-F coupling. |

| ¹³C NMR | ~25 (CH₃), 120-160 (Aromatic C) | Signals for all 11 unique carbons. C5 and C6 signals would show large ¹JCF coupling. |

| ¹⁹F NMR | -120 to -150 | Two distinct signals for F5 and F6, likely showing F-F and F-H coupling patterns. |

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups and fingerprint the molecular structure.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key vibrations would include C-H stretching from the methyl group and aromatic rings (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (~1450-1650 cm⁻¹), and strong, characteristic C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region, which confirm the presence of fluorine atoms.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra, which would help to confirm the quinoline core structure.

Table 2: Predicted Vibrational Spectroscopy Data for this compound Note: This table is illustrative and based on typical vibrational frequencies.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1450 - 1650 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the quinoline ring is expected to absorb UV radiation, leading to characteristic absorption bands. The precise wavelength of maximum absorbance (λ_max) can be influenced by the substitution pattern and the solvent used. For fluorinated quinolines, multiple absorption bands corresponding to π→π* transitions are expected, typically in the 250-350 nm range.

Mass Spectrometry (MS) in Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous confirmation of the molecular formula, C₁₀H₇F₂N. The technique also reveals fragmentation patterns that can offer further structural clues.

Table 3: Predicted Mass Spectrometry Data for this compound Note: This table is illustrative.

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₇F₂N | Defines the elemental composition. |

| Exact Mass | 179.0546 | Confirms molecular formula via HRMS. |

| Molecular Ion Peak (m/z) | 179 | Confirms molecular weight. |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₇F₂N). A close match between the experimental and theoretical values serves as a final confirmation of the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 67.04 |

| Hydrogen (H) | 3.94 |

| Nitrogen (N) | 7.82 |

| Fluorine (F) | 21.20 |

Computational and Theoretical Chemistry Studies of Difluoroquinolines

Molecular Reactivity and Electronic Structure Analysis

Fukui Function Analysis for Nucleophilic and Electrophilic Sites:A Fukui function analysis to specifically identify the most probable sites for nucleophilic and electrophilic attack on 5,6-Difluoro-2-methylquinoline has not been reported.

Future computational studies are necessary to elucidate the electronic structure and reactivity of this compound. Such research would provide valuable insights into the fundamental chemical properties of this compound.

Intermolecular Interaction Studies

Computational and theoretical chemistry provide powerful tools to investigate the behavior of molecules at the atomic level. For this compound, these studies offer insights into its intermolecular interactions, which are crucial for understanding its physical properties and potential applications. This section focuses on the analysis of non-covalent interactions and molecular docking simulations to elucidate the binding mechanisms of this compound.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) analysis is a computational method used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. This analysis is based on the electron density and its derivatives. By mapping regions of low electron density and low reduced density gradient, NCI analysis can reveal the nature and strength of non-covalent interactions that govern the supramolecular assembly and crystal packing of this compound.

Currently, specific research articles detailing the NCI analysis of this compound are not available in the public domain. However, theoretical studies on similar quinoline (B57606) derivatives suggest that the fluorine atoms and the nitrogen atom of the quinoline ring would be key participants in intermolecular interactions. The electronegative fluorine atoms can engage in halogen bonding and dipole-dipole interactions, while the nitrogen atom can act as a hydrogen bond acceptor.

Molecular Docking Simulations for Target Binding Mechanisms

As with NCI analysis, specific molecular docking studies for this compound are not readily found in the existing scientific literature. General studies on quinoline derivatives have shown their potential to interact with a variety of biological targets, often through hydrogen bonding with the quinoline nitrogen and hydrophobic interactions involving the aromatic rings. For this compound, the fluorine substituents would likely introduce specific electronic and steric effects that could influence its binding to a target protein.

Research Applications of 5,6 Difluoro 2 Methylquinoline and Its Analogs

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Substituted quinolines, including 5,6-Difluoro-2-methylquinoline, are valuable building blocks in organic synthesis. Their unique chemical architecture allows for further functionalization and elaboration into more complex molecular structures, making them key intermediates in the preparation of a wide array of compounds.

Precursors in Complex Heterocyclic Compound Synthesis

The quinoline (B57606) nucleus is a versatile precursor for the synthesis of more intricate heterocyclic systems. While specific documented examples detailing the use of this compound as a starting material are not extensively reported in publicly available literature, the general reactivity of the 2-methylquinoline (B7769805) scaffold suggests its potential in various synthetic transformations. The methyl group at the C-2 position is activated and can participate in condensation reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. This reactivity is fundamental in constructing fused heterocyclic systems.

For instance, the synthesis of various quinoline derivatives often serves as a template for creating compounds with applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial agents. The presence of the difluoro substitution at the 5 and 6 positions of this compound is anticipated to influence the electronic properties of the quinoline ring, thereby affecting its reactivity and the properties of the resulting complex heterocyclic compounds. The synthesis of novel heterocyclic compounds containing hydroquinoline fragments is an area of growing interest due to their broad range of pharmaceutical and industrial applications.

Use in Impurity Synthesis for Reference Standards

In pharmaceutical development, the synthesis of potential impurities and degradation products is crucial for the validation of analytical methods and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). These synthesized impurities serve as reference standards for their detection and quantification in the final drug product.

While direct literature citing the use of this compound for the synthesis of specific drug impurities is scarce, its structural similarity to fragments of known fluoroquinolone antibiotics suggests its potential utility in this area. For example, if a drug molecule contains a difluoro-substituted quinoline core, this compound could serve as a starting material to synthesize potential process-related impurities or degradation products that may form during manufacturing or storage. The availability of well-characterized reference standards is essential for the accurate monitoring of impurities in pharmaceutical quality control.

Medicinal Chemistry Research Focusing on Mechanism and Structure-Activity Relationships

The fluoroquinolone scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of antibacterial agents. Research in this area often focuses on understanding the relationship between the chemical structure of these compounds and their biological activity, as well as their mechanism of action at the molecular level.

Structure-Activity Relationship (SAR) Studies of Fluoroquinoline Scaffolds

Structure-activity relationship (SAR) studies are fundamental to the design of new and improved therapeutic agents. For fluoroquinolones, SAR studies have elucidated the importance of various substituents on the quinolone ring for antibacterial potency and spectrum of activity.

Table 1: General Structure-Activity Relationships of Fluoroquinolones

| Position | Substituent Effect on Antibacterial Activity |

| N-1 | Small alkyl or cycloalkyl groups are generally favorable. A cyclopropyl (B3062369) group often confers potent activity. |

| C-3 | A carboxylic acid group is essential for DNA gyrase binding and antibacterial activity. |

| C-4 | A keto group is crucial for activity. |

| C-5 | Amino groups can enhance activity. |

| C-6 | A fluorine atom is critical for high potency. |

| C-7 | Heterocyclic substituents, such as piperazine (B1678402) or pyrrolidine (B122466) rings, significantly influence the antibacterial spectrum and potency. |

| C-8 | Halogen or methoxy (B1213986) groups can modulate activity and reduce phototoxicity. |

Investigations into Anti-inflammatory Mechanisms

Beyond their antibacterial effects, some quinoline derivatives have been investigated for their anti-inflammatory properties. The mechanisms underlying these effects are varied and can involve the modulation of various inflammatory pathways. For instance, certain quinoline compounds have been shown to inhibit the production of pro-inflammatory cytokines and mediators.

Studies of Antibacterial Activity, including DNA Gyrase Inhibition

The primary mechanism of action of fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize a transient double-strand break in the DNA, leading to the accumulation of these breaks and ultimately bacterial cell death. youtube.com

DNA gyrase is the primary target of fluoroquinolones in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. nih.gov The potency of a fluoroquinolone is largely determined by its affinity for these target enzymes. The difluoro substitution pattern in this compound is expected to contribute to its potential antibacterial activity, in line with the known importance of fluorine at the C-6 position for DNA gyrase inhibition.

Table 2: Key Enzymes Targeted by Fluoroquinolones

| Enzyme | Function | Primary Target in |

| DNA Gyrase | Introduces negative supercoils into DNA, relieving torsional stress during replication. | Gram-negative bacteria |

| Topoisomerase IV | Decatenates daughter chromosomes following DNA replication. | Gram-positive bacteria |

Research into Antiviral Potentials and Mechanisms

The quinoline scaffold, particularly its fluorinated derivatives (fluoroquinolones), has been a subject of significant research for potential antiviral applications. While primarily developed as antibacterial agents, their mechanism of targeting microbial type II topoisomerases has prompted investigations into their effects on viral enzymes and replication processes. nih.govnih.gov Various fluoroquinolones have demonstrated activity against a range of DNA and RNA viruses. eprajournals.com

The proposed mechanisms for the antiviral action of quinolone-based compounds are multifaceted and can be virus-specific:

Inhibition of Viral Enzymes: Fluoroquinolones have been shown to inhibit viral enzymes crucial for replication, such as DNA gyrase, topoisomerases, helicases, and even reverse transcriptase. nih.govmdpi.com For instance, ofloxacin (B1677185) and levofloxacin (B1675101) have demonstrated inhibitory effects on the topoisomerase activity of the vaccinia virus. eprajournals.com

Disruption of Viral Entry: Sharing structural similarities with the antimalarial drug chloroquine (B1663885), some fluoroquinolones are thought to interfere with viral entry into host cells by increasing the pH of endosomes, a mechanism critical for many viruses that rely on endocytosis. mdpi.com

Interference with Transcription: In the context of HIV, certain quinoline derivatives have been found to inhibit virus replication by interfering with the Tat-TAR interaction, which is essential for viral gene expression. nih.gov

Modulation of Host Immune Response: Some studies suggest that fluoroquinolones may have immunomodulatory effects, influencing the host's cytokine response to viral infections, which can indirectly improve outcomes. eprajournals.com

Research has shown the clinical efficacy of fluoroquinolones like ciprofloxacin, ofloxacin, and levofloxacin in treating infections caused by Hepatitis C virus (HCV) and the polyomavirus BK. nih.goveprajournals.com The structural features of this compound, specifically the fluorine atoms on the benzene (B151609) ring, make it a compound of interest for further antiviral research, building upon the established activities of the broader fluoroquinolone class.

Table 1: Antiviral Activity of Representative Fluoroquinolone Compounds | Compound | Virus Target | Observed Effect/Mechanism | Reference | | :--- | :--- | :--- | :--- | | Ciprofloxacin | Human Immunodeficiency Virus (HIV) | Inhibition of reverse transcriptase. nih.gov | | Ofloxacin | Hepatitis C Virus (HCV) | Reduction in HCV RNA levels in patients. eprajournals.com | | Ofloxacin | Polyomavirus BK | Inhibition of viral replication in primary human kidney cells. nih.gov | | Levofloxacin | Vaccinia Virus | Inhibition of topoisomerase activity. eprajournals.com | | Aryl-piperazinyl-6-amino-quinolones | Human Immunodeficiency Virus (HIV-1) | Interference with Tat-TAR interaction. nih.gov |

Exploration in Anticancer Research, e.g., C-Met Kinase Inhibition

The quinoline nucleus is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.gov One of the most prominent targets is the c-Met proto-oncogene, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis when its signaling pathway is dysregulated. nih.govnih.gov Several small-molecule c-Met inhibitors based on the quinoline framework have been developed, with some achieving regulatory approval. nih.gov

The general structure of many quinoline-based c-Met inhibitors features the quinoline core acting as a hinge-binding motif within the ATP-binding site of the kinase. nih.gov Modifications at various positions of the quinoline ring are explored to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions on the benzene portion of the quinoline ring significantly influence inhibitory activity. nih.govresearchgate.net

Fluorine substitution, as seen in this compound, is a common strategy in the design of kinase inhibitors. The electron-withdrawing nature of fluorine can modulate the pKa of the quinoline nitrogen and influence hydrogen bonding interactions with the kinase hinge region. Studies on 4-(2-fluorophenoxy) quinoline derivatives have established this chemical class as a promising source of c-Met inhibitors. turkjps.org The presence of fluorine atoms can impact the molecule's conformation, metabolic stability, and ability to penetrate cells, often leading to improved drug-like properties.

Table 2: Examples of Quinoline-Based c-Met Kinase Inhibitors

| Compound | c-Met IC₅₀ | Key Structural Features | Reference |

|---|---|---|---|

| Foretinib | 0.4 nM | 4-(2-fluorophenoxy)-6-methoxyquinoline core | nih.gov |

| Cabozantinib | 4.0 nM | 4-((4-fluorophenyl)methoxy)quinoline core | nih.gov |

| Compound 26 (Nishii et al.) | 9.3 nM | 3,6-disubstituted quinoline | nih.gov |

Investigations into other Biological Target Modulations (e.g., antimalarial, anticonvulsant)

Beyond antiviral and anticancer research, the versatile quinoline scaffold has been investigated for its potential to modulate a wide array of other biological targets.

Antimalarial Activity The quinoline core is the foundation of some of the most important antimalarial drugs, such as chloroquine and mefloquine. mdpi.com Research into new antimalarial agents continues to leverage this scaffold, with fluoroquinolone antibiotics also showing notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The mechanism of action for fluoroquinolones in malaria is believed to involve the inhibition of the parasite's DNA gyrase (a type II topoisomerase), disrupting DNA replication. nih.gov

Studies have demonstrated that derivatization of fluoroquinolones can significantly enhance their antimalarial potency by 10- to 100-fold against both chloroquine-susceptible and resistant strains. acs.org The presence of fluorine atoms on the quinoline ring, as in this compound, is a feature of interest, as studies on quinoline–triazine hybrids have shown that electron-withdrawing groups like fluorine can enhance antiplasmodial activity. nih.gov

Anticonvulsant Activity The central nervous system (CNS) is another area where quinoline derivatives have been explored for therapeutic potential. A number of substituted quinolines have been synthesized and evaluated for anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. nih.govresearchgate.net These tests are standard screening methods to identify compounds that may be effective against generalized tonic-clonic and absence seizures, respectively.

In one study, a series of 8-substituted quinoline derivatives displayed significant anticonvulsant activity. nih.gov Another study on 1,2,4-triazolo[4,3-a]quinoline derivatives found that the introduction of a fluorophenyl group at the 5-position resulted in the most potent compound of the series, with an ED₅₀ of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scMet test. nih.gov This highlights the potential positive impact of fluorine substitution on the anticonvulsant properties of quinoline-based molecules.

Table 3: Bioactivity of Selected Substituted Quinoline Analogs | Compound Class/Derivative | Biological Target/Test | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Fluoroquinolones (e.g., Ciprofloxacin) | Plasmodium falciparum | Inhibits parasite growth in vitro. nih.gov | | Ciprofloxacin Derivatives | P. falciparum (CQ-susceptible & resistant) | 10- to 100-fold more active than parent compound. acs.org | | 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | MES & scMet Seizure Models | Potent anticonvulsive agent. nih.gov | | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES Seizure Model | ED₅₀ = 27.4 mg/kg. nih.gov | | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | scMet Seizure Model | ED₅₀ = 22.0 mg/kg. nih.gov |

Catalysis and Ligand Design Research

Role in Heterogeneous and Homogeneous Catalysis

While much research focuses on the catalytic synthesis of quinolines, the quinoline moiety itself, particularly as a ligand, plays a significant role in both homogeneous and heterogeneous catalysis. latrobe.edu.au Metal complexes incorporating quinoline-based ligands have been demonstrated to be effective catalysts for a variety of organic transformations. researchgate.netrsc.org

In homogeneous catalysis, the quinoline ligand can tune the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. acs.org For example, palladium(II) complexes featuring quinoline-based ligands have been successfully employed as catalysts for C-H bond chlorination. researchgate.net The development of quinoline-based photoactive ligands has also enabled novel metallaphotocatalytic cross-coupling reactions, merging transition metal catalysis with photocatalysis to achieve previously challenging bond formations under mild conditions. acs.org The specific substitution pattern on the quinoline, such as the difluoro substitution in this compound, can be used to fine-tune the photophysical and redox properties of such photocatalysts.

Development of Quinoline-Based Ligands for Metal Complexes

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent N-donor ligand for coordinating with a wide range of transition metals, including palladium, platinum, cobalt, copper, and iridium. researchgate.netacs.org The resulting metal complexes have found applications in areas from catalysis to medicinal chemistry and materials science. researchgate.net

The design of quinoline-based ligands is a fertile area of research, with modifications to the quinoline scaffold allowing for precise control over the properties of the final metal complex. The introduction of fluorine atoms, as in this compound, is a particularly powerful strategy. Fluorine is highly electronegative, and its presence on the aromatic ring exerts a strong electron-withdrawing effect. This can:

Modulate Redox Potentials: By withdrawing electron density from the metal center, fluorination can make the complex more resistant to oxidation, stabilizing lower oxidation states.

Enhance Lewis Acidity: The electron-deficient nature of the complex can increase the Lewis acidity of the metal center, potentially enhancing its catalytic activity for certain reactions.

Influence Binding and Reactivity: The electronic changes can alter the strength of the metal-ligand bond and the reactivity of other coordinated ligands.

For instance, 2-methylquinoline has been used to synthesize ligands for coinage metals, and more complex tri(quinolin-8-yl)stibane ligands have been used to prepare platinum-antimony complexes. acs.org The predictable electronic impact of the 5,6-difluoro substitution pattern makes the parent compound a valuable building block for creating new ligands with tailored properties for specific catalytic applications.

Material Science Explorations

The unique electronic and photophysical properties of fluorinated aromatic compounds have made them attractive building blocks for advanced organic materials used in electronic and optoelectronic devices. nbinno.com Research in this area explores the use of molecules like this compound and its derivatives in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.comresearchgate.net

The incorporation of fluorine atoms into conjugated organic materials has several key advantages:

Tuning of Energy Levels: Fluorination effectively lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can facilitate more efficient charge injection from electrodes into the organic material, a critical factor for device performance. nbinno.com

Enhanced Stability: The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can increase the material's resistance to oxidative degradation, leading to longer device lifetimes.

Control of Solid-State Packing: Intermolecular interactions, such as C-H···F hydrogen bonds, can influence how the molecules arrange themselves in the solid state. This can promote favorable π-stacking arrangements, which are essential for efficient charge transport through the material.

A close analog, 6-Fluoro-2-methylquinoline, has been specifically identified as a key intermediate and ingredient in the formulation of OLED materials. nbinno.com Its properties contribute to the efficiency and longevity of OLED displays. This direct application highlights the potential of this compound as a component in the design of new emissive or charge-transport materials for next-generation flexible and low-cost organic electronic devices.

Components in Advanced Functional Materials (e.g., phosphorescent complexes)

While direct research on the application of this compound in phosphorescent complexes is not extensively documented in publicly available literature, the unique electronic and photophysical properties of analogous fluorinated quinoline derivatives have established them as critical components in the formulation of advanced functional materials, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). The strategic placement of fluorine atoms on the quinoline scaffold can significantly influence the material's photostability, volatility, and charge-transporting capabilities, making these compounds highly valuable in the development of efficient and durable electronic devices.

Furthermore, studies on closely related difluoro-methylquinoline derivatives have shed light on their potential in photoluminescent applications. Research on 2-Methyl-6,7-difluoro-8-hydroxyquinoline has explored the effect of fluorine atoms on the benzene ring on its photophysical properties. pleiades.online Such investigations into the absorption, excitation, and fluorescence spectra of these analogs are crucial for understanding how fluorine substitution patterns modulate the light-emitting characteristics of the quinoline core. This knowledge is foundational for the rational design of new molecules for advanced functional materials.

Although specific data on phosphorescent complexes incorporating this compound is sparse, the well-documented use of similar fluorinated quinolines in optoelectronic applications suggests its potential as a ligand in phosphorescent metal complexes, such as those based on iridium or platinum. In such complexes, the ligand plays a crucial role in tuning the emission wavelength, quantum efficiency, and stability of the phosphorescent emitter. The electron-withdrawing nature of the fluorine atoms in this compound could be leveraged to fine-tune the energy levels of the metal complex, potentially leading to the development of new phosphorescent materials with tailored properties for applications in lighting and displays.

Photophysical Properties of an Analogous Compound

The following table summarizes the findings on the photophysical properties of a structurally similar compound, 2-Methyl-6,7-difluoro-8-hydroxyquinoline, which provides insight into the potential characteristics of this compound.

| Compound Name | Property | Details |

| 2-Methyl-6,7-difluoro-8-hydroxyquinoline | Photophysical Properties | The effect of fluorine atoms in the benzene ring on the photophysical properties, including absorption, excitation, and fluorescence spectra, has been studied. pleiades.online |

Future Research Directions and Emerging Challenges in 5,6 Difluoro 2 Methylquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

A significant challenge in the synthesis of many quinoline (B57606) derivatives lies in the often harsh reaction conditions, use of hazardous solvents, and costly catalysts. nih.govacs.org Traditional methods can generate significant chemical waste, which is both environmentally and economically undesirable. acs.org Consequently, a primary area of future research will be the development of green and sustainable synthetic pathways to 5,6-Difluoro-2-methylquinoline.

The Friedländer synthesis, a classic method for preparing quinolines, can be adapted using modern catalytic approaches to enhance its sustainability. nih.gov Research into the synthesis of quinoline derivatives has highlighted several promising green strategies that could be applied to the synthesis of this compound. nih.gov These include the use of nanocatalysts, which offer high efficiency and recyclability. nih.govacs.org Other environmentally benign approaches include leveraging ionic liquids as reusable reaction media and employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

More recently, dehydrogenative coupling reactions catalyzed by earth-abundant metals like nickel have emerged as an eco-friendly route to quinolines. researchgate.net These methods often operate under milder conditions and can reduce the reliance on precious metal catalysts. researchgate.net The development of a robust and reusable heterogeneous catalyst for the selective synthesis of quinoline derivatives also represents a significant step towards sustainable production. rsc.org The application of these modern synthetic strategies to this compound would be a valuable contribution to the field.

| Strategy | Description | Potential Advantages for this compound Synthesis |

| Nanocatalysis | Use of catalysts in the nanometer size range, offering a high surface-area-to-volume ratio. nih.gov | Increased reaction rates, higher yields, milder reaction conditions, and catalyst recyclability. nih.govacs.org |

| Ionic Liquids | Salts with melting points below 100°C, used as solvents. nih.gov | Low volatility, thermal stability, and potential for recyclability, reducing the use of volatile organic compounds. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. nih.gov | Rapid heating, shorter reaction times, and often improved yields and purities. nih.gov |

| Homogeneous Nickel Catalysis | Dehydrogenative coupling reactions using phosphine-free, molecularly defined nickel catalysts. researchgate.net | Use of an inexpensive and earth-abundant metal, mild reaction temperatures, and aerobic conditions. researchgate.net |

| Heterogeneous Catalysis | Use of a solid catalyst in a different phase from the reactants. rsc.org | Facile separation of the catalyst from the reaction mixture, high reusability, and suitability for continuous flow processes. rsc.org |

Advanced Mechanistic Investigations of Reactivity and Biological Interactions

A deep understanding of the reaction mechanisms and biological interactions of this compound is crucial for its future applications. The electronic properties of the quinoline ring are significantly modulated by its substituents. The two fluorine atoms at the 5- and 6-positions are strongly electron-withdrawing, which will lower the electron density of the benzene (B151609) portion of the quinoline core. This can influence its reactivity in electrophilic aromatic substitution reactions and affect the pKa of the quinoline nitrogen. The methyl group at the 2-position, being electron-donating, will have an opposing electronic effect on the pyridine (B92270) ring.

The vicinal difluoro motif can also influence the conformation of molecules. beilstein-journals.org Understanding the interplay of these electronic and steric factors is key to predicting the reactivity of this compound. Furthermore, the fluorine atoms can participate in hydrogen bonding and halogen bonding, which could be critical for the molecule's interaction with biological targets. Mechanistic studies, combining kinetic experiments with computational modeling, will be essential to elucidate the pathways of its reactions and biological activities. While specific mechanistic studies on this compound are yet to be published, insights can be drawn from the extensive research on other fluoroquinolone derivatives.

Rational Design of Derivatives for Specific Molecular Targets

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. benthamdirect.combiointerfaceresearch.comrsc.orgnih.gov this compound represents a promising starting point for the rational design of new therapeutic agents. mdpi.com The strategic modification of this core structure can lead to derivatives with high affinity and selectivity for specific biological targets. mdpi.com

The introduction of fluorine atoms into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. nih.gov The 5,6-difluoro substitution pattern offers a unique opportunity to explore these effects. For instance, in the context of anticancer drug design, quinoline derivatives have been shown to target a variety of molecular targets. nih.gov These include enzymes like topoisomerase and protein kinases such as tyrosine kinases, EGFR/HER-2, and VEGFR-2. rsc.orgnih.govrsc.orgnih.gov The this compound scaffold could be elaborated with functional groups known to interact with the active sites of these enzymes.

In the realm of infectious diseases, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, and also show promise as inhibitors of viral enzymes like HIV reverse transcriptase. nih.gov The design of novel this compound derivatives targeting these enzymes could lead to new anti-infective agents. The process of rational design involves systematically altering the structure of the lead compound and evaluating the effect of these changes on biological activity, a process greatly accelerated by computational methods. mdpi.com

| Potential Molecular Target | Therapeutic Area | Rationale for Designing this compound Derivatives |

| Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Cancer | The quinoline core is a known scaffold for tyrosine kinase inhibitors; fluorine substitution can enhance binding and pharmacokinetic properties. nih.govrsc.orgnih.gov |

| Topoisomerase | Cancer, Bacterial Infections | Fluoroquinolones are a well-established class of topoisomerase inhibitors. nih.gov |

| Tubulin | Cancer | Quinoline-chalcone hybrids have shown potent inhibition of tubulin polymerization. rsc.org |

| CDK2 | Cancer | Fused quinazoline (B50416) derivatives, structurally related to quinolines, are potent CDK2 inhibitors. nih.gov |

| HIV Reverse Transcriptase | HIV/AIDS | Quinoline derivatives have been designed and shown to be potent inhibitors of this viral enzyme. nih.gov |

| Influenza A Virus RNA Polymerase | Influenza | Substituted quinolines have demonstrated inhibition of viral RNA transcription and replication. nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is revolutionizing drug discovery and materials science. nih.govnih.gov For a molecule like this compound, where experimental data is limited, computational methods offer a powerful tool for predicting its properties and guiding experimental work. openmedicinalchemistryjournal.com

Computational approaches such as Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of this compound. nih.govrsc.orgresearchgate.net This information is invaluable for understanding its reactivity and photophysical characteristics. nih.govresearchgate.net For drug design applications, molecular docking can be used to predict the binding mode of this compound derivatives to various protein targets. ijprajournal.com This can be followed by more rigorous methods like molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models for the biological activity of a series of derivatives. mdpi.com

These in silico studies should be closely integrated with experimental work. ruc.dknih.gov For example, predicted spectroscopic data from DFT calculations can be compared with experimental NMR and IR spectra to confirm the structure of newly synthesized compounds. nih.govruc.dk Computationally guided synthesis can prioritize the most promising derivatives for laboratory synthesis and biological evaluation, saving time and resources. mdpi.com This iterative cycle of computational prediction and experimental validation is a key strategy for accelerating the development of new functional molecules based on the this compound scaffold.

| Methodology | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data (NMR, IR, UV-Vis). nih.govrsc.org |

| Molecular Docking | Virtual screening of derivative libraries and prediction of binding modes at biological targets. nih.govijprajournal.com |

| Molecular Dynamics (MD) Simulations | Assessment of the stability of ligand-protein complexes and exploration of conformational changes. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the biological activity of a series of derivatives. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of synthesized compounds and experimental validation of DFT-calculated chemical shifts. ruc.dknih.gov |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of derivatives and their complexes with target proteins. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Difluoro-2-methylquinoline?

- Methodological Answer : Fluorinated quinolines are typically synthesized via halogenation or fluorination of precursor quinoline scaffolds. For example, Kiselyov et al. (2004) describe the synthesis of polysubstituted fluoroquinolinones using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (NAS) reactions . Fluorine atoms can be introduced via KF·2H₂O under microwave irradiation, as demonstrated by Shestopalov et al. (2009) . Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to achieving regioselective difluorination at the 5 and 6 positions.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC/GC : Purity assessment (>97% as per GC standards for fluorinated quinolines; see for analogous compounds) .

- NMR/FT-IR : Confirmation of fluorine substitution patterns and methyl group placement (e.g., ¹⁹F NMR for fluorine environments) .

- Mass Spectrometry : Molecular weight verification (e.g., calculated MW: 195.19 g/mol for C₁₀H₇F₂N) .

Q. What safety protocols are recommended for handling fluorinated quinoline derivatives?

- Methodological Answer : The IFRA Standards highlight carcinogenicity and mutagenicity risks for quinoline derivatives. Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats).

- Avoidance of inhalation or dermal exposure (supported by RIFM safety assessments) .

- Proper disposal of fluorinated waste to prevent environmental contamination .

Advanced Research Questions

Q. How does fluorination at the 5 and 6 positions influence the electronic properties of 2-methylquinoline?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilic substitution reactivity and alters π-electron density. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict reactivity. Experimental validation includes Hammett substituent constants (σ values) and UV-Vis spectroscopy to assess conjugation changes . For example, fluorination in analogous compounds like 4-trifluoromethylquinoline increases lipophilicity and metabolic stability .

Q. What strategies resolve contradictions in biological activity data for fluorinated quinolines?

- Methodological Answer :

- Dose-Response Analysis : Ensure linearity in activity across concentrations (e.g., IC₅₀ values in enzyme inhibition assays).

- Control Experiments : Compare with non-fluorinated analogs (e.g., 2-methylquinoline) to isolate fluorine-specific effects.

- Meta-Analysis : Cross-reference data from diverse sources (e.g., EPA DSSTox, PubChem) to identify outliers or methodological biases .

Q. How can this compound be utilized as a building block in drug discovery?

- Methodological Answer :

- Medicinal Chemistry : Functionalize the quinoline core via Suzuki-Miyaura coupling (e.g., ) to introduce pharmacophores (e.g., aryl groups) .

- Biological Probes : Conjugate with fluorescent tags (e.g., dansyl chloride) to study target engagement in cellular assays .

- Table : Example Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| This compound-4-carboxamide | Kinase inhibition (e.g., EGFR) | |

| 3-(4-Fluorophenyl)-5,6-difluoro-2-methylquinoline | Anticancer activity screening |

Q. What are the challenges in scaling up the synthesis of this compound?

- Methodological Answer : Industrial-scale synthesis requires:

- Solvent Optimization : Replace DMF (toxic) with greener alternatives (e.g., DMSO) .

- Catalyst Recycling : Use immobilized Pd catalysts to reduce costs (e.g., Pd/C or Pd-NPs) .

- Purification : Implement continuous distillation or crystallization techniques to maintain >97% purity .

Methodological Guidance

Q. How to design experiments assessing the environmental impact of fluorinated quinolines?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate LC₅₀/EC₅₀ values .

- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .

Q. What frameworks ensure rigorous research questions for quinoline-based studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.